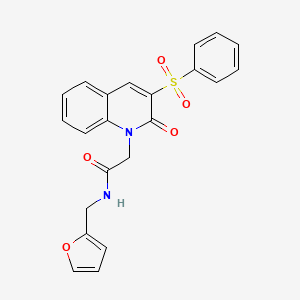![molecular formula C14H9BrCl2O2 B2784102 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443125-98-2](/img/structure/B2784102.png)
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C14H9BrCl2O2 and a molecular weight of 360.04 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H9BrCl2O2/c15-11-2-4-14 (10 (5-11)7-18)19-8-9-1-3-12 (16)6-13 (9)17/h1-7H,8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and aldehyde functional groups.Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. It is also believed to have an effect on the activity of certain receptors and transporters, which may affect the absorption, distribution, and excretion of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the compound can affect the metabolism of drugs and can affect the activity of certain receptors and transporters. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde in lab experiments include its low cost, its high reactivity, and its ability to form complex molecules. The main limitation of using this compound in lab experiments is its potential toxicity. Therefore, it is important to use proper safety precautions when handling this compound.
Future Directions
There are a number of potential future directions for research involving 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies could be conducted to explore the potential uses of this compound in drug discovery and development. Finally, further research could be conducted to investigate the potential for using this compound as a diagnostic tool.
Synthesis Methods
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde can be synthesized by a number of different methods. The most common method involves the reaction of 3,4-dichlorobenzyl bromide with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds with the formation of an aryl bromide, which is then oxidized with a suitable oxidizing agent, such as potassium permanganate, to yield this compound. Other methods of synthesis include the use of bromine and benzaldehyde, the use of bromoacetic acid and benzaldehyde, and the use of bromobenzene and benzaldehyde.
Scientific Research Applications
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde has been used in a variety of scientific research studies. It has been used in medicinal chemistry studies to study the structure-activity relationships of various drugs. It has also been used in biochemistry studies to study enzyme-catalyzed reactions and in cell biology studies to study the effects of drugs on cell growth and differentiation. In addition, this compound has been used in drug discovery studies to identify potential therapeutic agents.
properties
IUPAC Name |
5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVKPFOSNRCOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2784019.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)
![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)
![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)
![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)